molecular formula C21H21N3O3S2 B2647594 1-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea CAS No. 1203300-91-7

1-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea

Cat. No.: B2647594
CAS No.: 1203300-91-7
M. Wt: 427.54
InChI Key: IKYYPPAGXRUMOU-UHFFFAOYSA-N
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Description

1-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a sulfonyl group, a tetrahydroquinoline moiety, and a tolyl-substituted urea

Scientific Research Applications

1-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Thiophene Sulfonyl Group: The thiophene ring can be sulfonylated using reagents such as chlorosulfonic acid or sulfonyl chlorides under controlled conditions.

    Coupling with Tolyl Isocyanate: The final step involves the reaction of the sulfonylated tetrahydroquinoline with m-tolyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Mechanism of Action

The mechanism of action of 1-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea depends on its application:

    Biological Systems: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.

    Materials Science: Functions as a charge carrier or light-emitting molecule, depending on its electronic properties.

Comparison with Similar Compounds

Similar Compounds

    1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinoline: Lacks the urea and tolyl groups.

    3-(m-Tolyl)urea: Lacks the thiophene sulfonyl and tetrahydroquinoline moieties.

Uniqueness

1-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea is unique due to the combination of its functional groups, which confer distinct chemical and physical properties, making it versatile for various applications.

Properties

IUPAC Name

1-(3-methylphenyl)-3-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-15-5-2-7-17(13-15)22-21(25)23-18-10-9-16-6-3-11-24(19(16)14-18)29(26,27)20-8-4-12-28-20/h2,4-5,7-10,12-14H,3,6,11H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYYPPAGXRUMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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